N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
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Overview
Description
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine is a heterocyclic compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol . This compound is primarily used in scientific research and has a broad range of applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Mode of Action
The mode of action involves the compound interacting with its targets. While we lack precise details, we can speculate based on the indole scaffold’s properties. Indole derivatives often exhibit electrophilic substitution due to the delocalization of π-electrons. This property allows them to readily engage in chemical reactions . The compound may bind to receptors or enzymes, altering their function and downstream signaling pathways.
Biochemical Pathways
Without direct evidence, we can’t pinpoint the exact pathways affected by N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine. These activities often involve intricate biochemical pathways, such as signal transduction cascades, gene expression, and protein interactions .
Action Environment
Environmental factors play a pivotal role in drug efficacy and stability. Factors like pH, temperature, and co-administered substances can impact the compound’s action. Researchers would need to explore how these variables affect this compound’s performance.
Preparation Methods
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine involves several steps. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole with cyclopropanamine under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research includes its potential use in developing new pharmaceuticals due to its unique structural properties.
Industry: It is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine is unique due to its specific structural features, such as the cyclopropane ring and the pyrazole moiety. Similar compounds include:
N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine: This derivative includes phenyl groups, which may alter its chemical and biological properties.
These similar compounds highlight the versatility of the pyrazole scaffold in designing molecules with diverse functionalities and applications .
Properties
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-8(6-12(2)11-7)5-10-9-3-4-9/h6,9-10H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQKTGXMGZPRBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC2CC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170202-73-9 |
Source
|
Record name | N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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